6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-fluoro-3-(trifluoromethyl)benzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is explored for drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of fluorine and trifluoromethyl groups, which can enhance its pharmacological properties and stability .
properties
Molecular Formula |
C15H7F4N5S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7F4N5S/c16-11-9(4-1-5-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-3-2-6-20-7-8/h1-7H |
InChI Key |
ZOVCQKLLQSPHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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